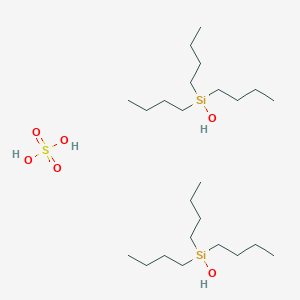
Sulfuric acid--tributylsilanol (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfuric acid–tributylsilanol (1/2) is a compound that combines the properties of sulfuric acid and tributylsilanol. Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄, widely used in various industrial processes. Tributylsilanol is an organosilicon compound with the formula (C₄H₉)₃SiOH, known for its applications in organic synthesis and as a precursor to other silicon-containing compounds. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid–tributylsilanol (1/2) typically involves the reaction of tributylsilanol with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ (C₄H₉)₃SiOH + H₂SO₄ \rightarrow (C₄H₉)₃SiOSO₃H + H₂O ]
The reaction is usually conducted at room temperature, and the product is purified through distillation or recrystallization to obtain a pure compound.
Industrial Production Methods
In industrial settings, the production of sulfuric acid–tributylsilanol (1/2) involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize by-products. The reaction is carried out in specialized reactors equipped with temperature and pressure control systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfuric acid–tributylsilanol (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-containing oxides.
Reduction: It can be reduced to form silicon-containing hydrides.
Substitution: The hydroxyl group in tributylsilanol can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of sulfuric acid–tributylsilanol (1/2) include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic reagents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from the reactions of sulfuric acid–tributylsilanol (1/2) include silicon-containing oxides, hydrides, and substituted organosilicon compounds. These products have various applications in different fields, including materials science and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Sulfuric acid–tributylsilanol (1/2) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Medicine: Research is ongoing to explore the potential use of silicon-containing compounds in drug delivery and medical diagnostics.
Industry: Sulfuric acid–tributylsilanol (1/2) is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of sulfuric acid–tributylsilanol (1/2) involves its interaction with various molecular targets and pathways. The compound can act as a catalyst in certain reactions, facilitating the formation of silicon-containing products. It can also interact with biological molecules, potentially influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Sulfuric acid–tributylsilanol (1/2) can be compared with other similar compounds, such as:
Trimethylsilanol: A simpler organosilicon compound with similar reactivity but different physical properties.
Tetramethylsilane: Another organosilicon compound used as a standard in NMR spectroscopy.
Hexamethyldisiloxane: A silicon-containing compound with applications in organic synthesis and materials science.
The uniqueness of sulfuric acid–tributylsilanol (1/2) lies in its combination of sulfuric acid and tributylsilanol, resulting in distinct chemical properties and a wide range of applications.
Eigenschaften
CAS-Nummer |
320381-86-0 |
|---|---|
Molekularformel |
C24H58O6SSi2 |
Molekulargewicht |
531.0 g/mol |
IUPAC-Name |
sulfuric acid;tributyl(hydroxy)silane |
InChI |
InChI=1S/2C12H28OSi.H2O4S/c2*1-4-7-10-14(13,11-8-5-2)12-9-6-3;1-5(2,3)4/h2*13H,4-12H2,1-3H3;(H2,1,2,3,4) |
InChI-Schlüssel |
GWULWBNJDIMNCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](CCCC)(CCCC)O.CCCC[Si](CCCC)(CCCC)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Pentoxythiophen-2-yl)-5-[5-[5-[5-(3-pentoxythiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12569612.png)

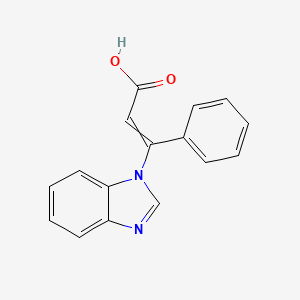

![2-[(4-Methoxyphenyl)methoxy]oxirane](/img/structure/B12569647.png)

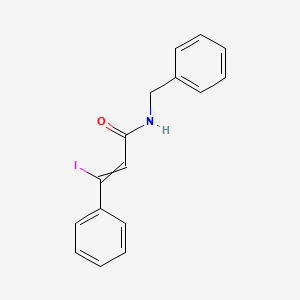
![7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12569662.png)
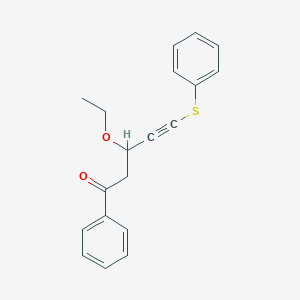
![N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12569668.png)
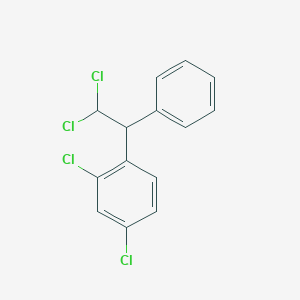

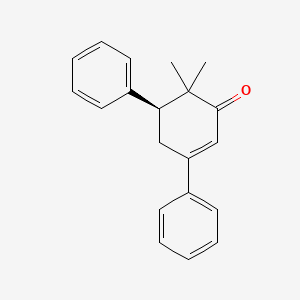
![ethyl 3-[[4-[4-(N'-ethoxycarbonylcarbamimidoyl)phenyl]-1,3-thiazol-2-yl]-[1-(2-ethoxy-2-oxoethyl)piperidin-4-yl]amino]propanoate](/img/structure/B12569705.png)
